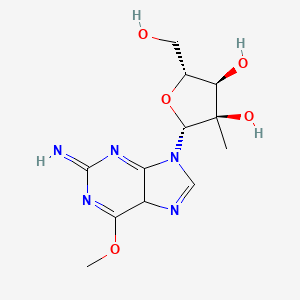![molecular formula C14H23NO3 B12334497 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester CAS No. 512822-20-7](/img/structure/B12334497.png)
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester is a complex organic compound with significant interest in various scientific fields. This compound features a bicyclic structure with an oxo group and a tert-butyl ester functional group, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core for many biologically active compounds . This process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a controlled manner .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The key challenges in industrial synthesis include maintaining stereochemical control and ensuring high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
10-Oxo-8-aza-bicyclo[4.3.1]decane-8-carboxylic acid tert-butyl ester can be compared to other similar compounds, such as:
Tropane Alkaloids: These compounds share a similar bicyclic structure and are known for their biological activities, including effects on the central nervous system.
8-Azabicyclo[3.2.1]octane Derivatives: These compounds also feature a bicyclic scaffold and are used in various synthetic and research applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for diverse scientific research and industrial applications.
Properties
CAS No. |
512822-20-7 |
|---|---|
Molecular Formula |
C14H23NO3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 10-oxo-8-azabicyclo[4.3.1]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(9-15)12(10)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
GYPNSDVBMLOLIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC(C1)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane](/img/structure/B12334444.png)
![Ethyl (12S,13aS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1H-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylate](/img/structure/B12334445.png)

![tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12334464.png)
![1H-[1,4]Oxazino[3,4-c][1,4]oxazine, hexahydro-9a-methyl-](/img/structure/B12334468.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentacontane](/img/structure/B12334475.png)
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12334481.png)
![(3S)-tert-butyl3-(tert-butyldimethylsilyloxy)-5-[(2S,6R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pentanoate](/img/structure/B12334488.png)

![4-([1,1'-Biphenyl]-4-ylsulfonyl)-4-phenylbutan-2-one](/img/structure/B12334506.png)

